O-2050

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves multiple steps. The key steps include the formation of the tetrahydrobenzocSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Mechanism of Action

O-2050 is characterized by its structural modifications that enhance its affinity for cannabinoid receptors. Specifically, it exhibits notable binding affinity for both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids in the body. The compound has been shown to act as a neutral antagonist at the CB1 receptor, differentiating it from other cannabinoid compounds that may exhibit agonist properties.

Pharmacological Profile

The pharmacological properties of this compound reveal its complex interaction with cannabinoid receptors:

- Binding Affinity : this compound has a value of 2.5 nM for the CB1 receptor, indicating strong binding capability. In comparison, other related compounds exhibit higher values, suggesting that this compound is more effective at lower concentrations.

- Efficacy : In vivo studies indicate that this compound can stimulate activity akin to cannabinoid agonists while also demonstrating antagonist properties in vitro. This duality makes it a valuable tool for exploring cannabinoid pharmacology.

| Compound | (nM) | Efficacy (%) |

|---|---|---|

| This compound | 2.5 ± 0.4 | 69% @ 30 |

| O-1991 | 30 ± 13 | 2 |

| O-1993 | 70 ± 10 | 86 |

| JWH-104 | 909 ± 121 | 137 |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in the context of obesity management and mood regulation:

- Weight Management : Research indicates that this compound can reduce food intake in animal models, similar to the effects observed with rimonabant, a known weight loss drug. This property suggests its potential use in developing anti-obesity medications.

- Mood Disorders : Studies have demonstrated that this compound can reverse Δ9-tetrahydrocannabinol-induced immobility in forced swim tests, indicating potential antidepressant-like effects. This positions this compound as a candidate for further exploration in treating mood disorders.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

- Study on Cannabinoid Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on mice subjected to various behavioral tests. The results indicated that while this compound did not block the effects of cannabinoid agonists, it effectively antagonized their actions in vitro, showcasing its utility in understanding cannabinoid mechanisms .

- Impact on Diet Preferences : Another investigation highlighted how this compound blocked preferences for high-fat diets in rodents, suggesting its role in modifying dietary choices and potentially aiding weight management strategies .

作用機序

The mechanism of action of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

類似化合物との比較

Similar Compounds

- N-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzocbenzopyran-1-yl]methyl]methanesulfonamide

- N-{6-[(6aS,10aR)-1-hydroxy-6,6,9-trimethyl-6H,6aH,7H,10H,10aH-benzo[c]isochromen-3-yl]hex-4-yn-1-yl}methanesulfonamide

Uniqueness

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide is unique due to its specific structural features, such as the tetrahydrobenzocbenzopyran core and the hex-4-ynyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

生物活性

O-2050 is a synthetic compound primarily recognized for its interaction with the cannabinoid receptor system, particularly the CB1 receptor. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological processes, and relevant case studies.

Overview of this compound

This compound, with the chemical structure defined as a high-affinity cannabinoid CB1 receptor silent antagonist, has been shown to act as a partial agonist in certain contexts. Its primary function is to inhibit forskolin-induced cyclic AMP stimulation, demonstrating an effective concentration (EC50) of 40.4 nM . This compound has garnered attention for its potential therapeutic applications, particularly in modulating appetite and locomotor activity.

- CB1 Receptor Interaction :

- Impact on Food Intake and Locomotion :

- G-Protein Activation Studies :

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound across different contexts:

Implications for Therapeutic Use

The unique properties of this compound suggest potential therapeutic applications in various domains:

- Obesity Management : By decreasing food intake and stimulating physical activity, this compound may serve as a candidate for obesity treatment.

- Neurological Disorders : Given its interaction with the endocannabinoid system, further research could explore its role in neurological conditions where cannabinoid modulation is beneficial.

特性

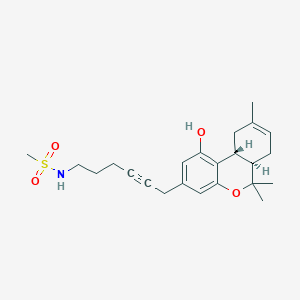

IUPAC Name |

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTGGIYZQHHLGJ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030510 | |

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667419-91-2 | |

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。